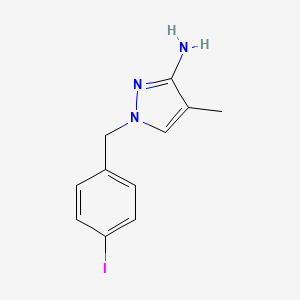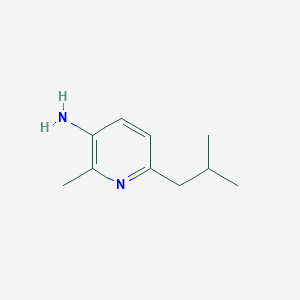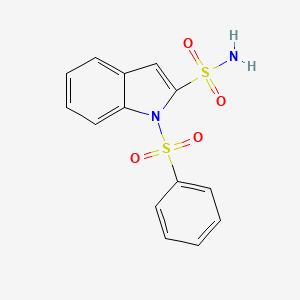
2-(1H-imidazol-1-yl)ethane-1-thiolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is a chemical compound that features an imidazole ring attached to an ethane-1-thiol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of polar solvents and controlled temperatures.
Industrial Production Methods: Industrial production of imidazole derivatives, including 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, dehydrative aromatization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The thiol group can undergo redox reactions, impacting cellular processes .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry .
Properties
Molecular Formula |
C5H9ClN2S |
|---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
2-imidazol-1-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c8-4-3-7-2-1-6-5-7;/h1-2,5,8H,3-4H2;1H |
InChI Key |
NJYFCPIDJPVNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)





![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)





